molecular formula C22H16F2N4O2 B2355320 5-allyl-N-(3,4-difluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923151-11-5

5-allyl-N-(3,4-difluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2355320
CAS No.: 923151-11-5
M. Wt: 406.393
InChI Key: AHJKTLFXKYWCLF-UHFFFAOYSA-N
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Description

5-allyl-N-(3,4-difluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C22H16F2N4O2 and its molecular weight is 406.393. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The compound represents a fluorinated heterocyclic scaffold, synthesized via Michael addition and Mannich reaction, indicating potential in diverse chemical syntheses (Revanna et al., 2013).
  • It's part of a group of novel functionalized N-(5-allyl-7,7-dihalo)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides, highlighting its role in the development of compound libraries (Revanna et al., 2013).

Derivative Compounds and Their Applications

  • Derivatives of this compound, such as 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides, have been synthesized for potential use in pharmaceutical and chemical research (Grošelj et al., 2015).
  • Related compounds have shown applications in the synthesis of novel isoxazolines and isoxazoles through [3+2] cycloaddition, indicating versatility in organic chemistry (Rahmouni et al., 2014).

Potential in Biological Research

  • Certain pyrazolo[4,3-c]pyridine derivatives have been evaluated for their cytotoxicity against cancer cell lines, suggesting a role in cancer research (Rahmouni et al., 2016).
  • Other derivatives have been developed as Mycobacterium tuberculosis pantothenate synthetase inhibitors, demonstrating potential in antibiotic research (Samala et al., 2013).

Properties

IUPAC Name

N-(3,4-difluorophenyl)-3-oxo-2-phenyl-5-prop-2-enylpyrazolo[4,3-c]pyridine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N4O2/c1-2-10-27-12-16(21(29)25-14-8-9-18(23)19(24)11-14)20-17(13-27)22(30)28(26-20)15-6-4-3-5-7-15/h2-9,11-13H,1,10H2,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJKTLFXKYWCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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